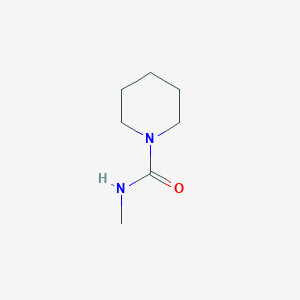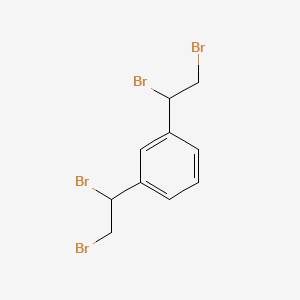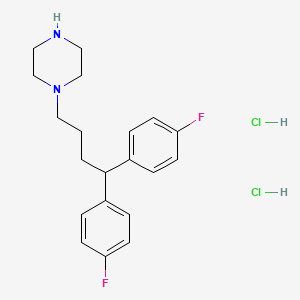![molecular formula C29H32N4O2S B11969157 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン は、医薬品化学、薬理学、材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ピラゾール環、チアゾール環、ピペリジン部分を組み合わせたユニークな構造を特徴とし、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン の合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを伴います。主要なステップには、ピラゾール環、チアゾール環の形成、および最終的に目的の生成物を形成するカップリングが含まれます。これらの反応で一般的に使用される試薬には、ヒドラジン、アルデヒド、チオアミドなどがあります。反応条件には、しばしば還流下での加熱と、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒の使用が含まれます。
工業生産方法
工業規模での生産の場合、この化合物の合成は、収率を向上させ、コストを削減するために最適化される場合があります。これには、反応条件をより適切に制御し、スケーラビリティを向上させることができる連続フロー反応器の使用が含まれる場合があります。さらに、溶媒のリサイクルや有害な試薬の使用の削減などのグリーンケミストリーの原則を使用すると、プロセスをより環境に優しくすることができます。
化学反応の分析
反応の種類
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはテトラヒドロフラン(THF)中の水素化アルミニウムリチウム。
置換: ジクロロメタンまたはクロロホルムなどのハロゲン化溶媒で、パラジウム炭素などの触媒を使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります。
科学研究での用途
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン は、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな病気の治療における治療薬としての可能性について探求されています。
工業: 導電性や蛍光性などの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、またはその他のタンパク質であり、シグナル伝達や代謝などの生物学的経路の調節につながります。たとえば、この化合物は特定の酵素の活性を阻害し、それによって細胞プロセスに影響を与える可能性があります。
類似化合物の比較
類似化合物
- (5Z)-5-{[3-(4-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン
- (5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン
独自性
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-(1-ピペリジニル)-1,3-チアゾール-4(5H)-オン の独自性は、その特定の置換パターンにあり、これはその化学反応性と生物活性に影響を与える可能性があります。ブトキシ基とメチル基の存在は、親油性を高め、タンパク質の脂質膜または疎水性ポケットとの相互作用能力を潜在的に向上させる可能性があります。
類似化合物との比較
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxy and methyl groups may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
特性
分子式 |
C29H32N4O2S |
|---|---|
分子量 |
500.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H32N4O2S/c1-3-4-17-35-25-14-13-22(18-21(25)2)27-23(20-33(31-27)24-11-7-5-8-12-24)19-26-28(34)30-29(36-26)32-15-9-6-10-16-32/h5,7-8,11-14,18-20H,3-4,6,9-10,15-17H2,1-2H3/b26-19- |
InChIキー |
FVUNMSDSWHLQAZ-XHPQRKPJSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)
![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969094.png)


![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)

![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)

![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)


